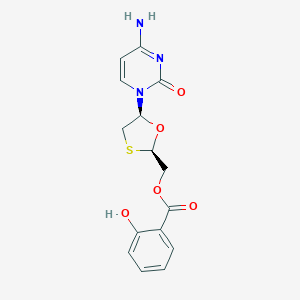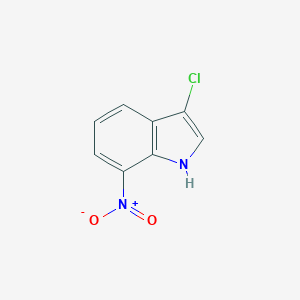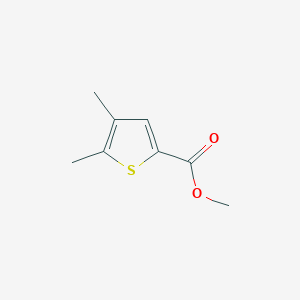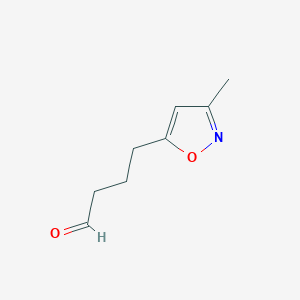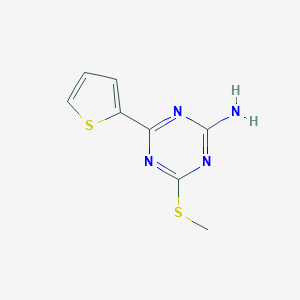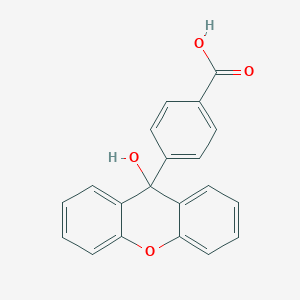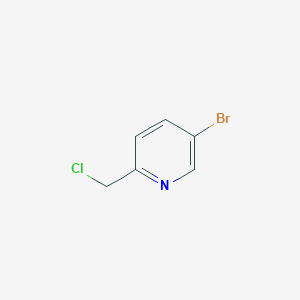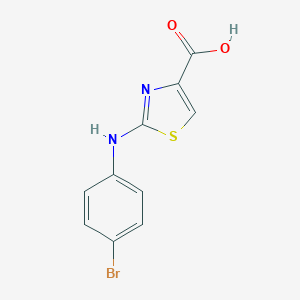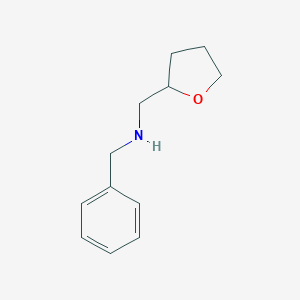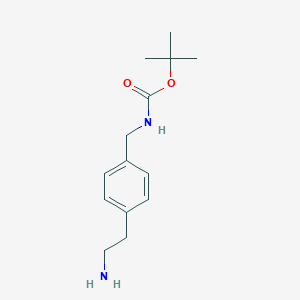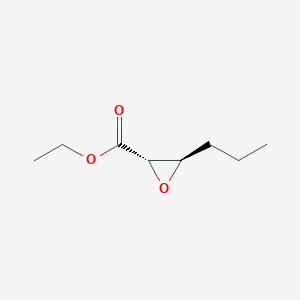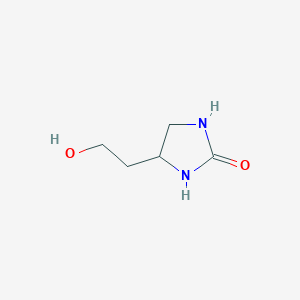![molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5](/img/structure/B63354.png)
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-diazabicyclo[410]heptane-2,5-dione is a bicyclic compound with a unique structure that includes a diazabicycloheptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a cyclic ketone, followed by a series of steps to introduce the methyl group and form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process and subsequent modifications.
化学反応の分析
Types of Reactions
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines.
科学的研究の応用
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione: A similar compound without the methyl group.
3-Methyl-3,4-diazabicyclo[4.1.0]heptane: A related compound with a different functional group.
Uniqueness
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific structure, which includes a methyl group and a diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
